3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

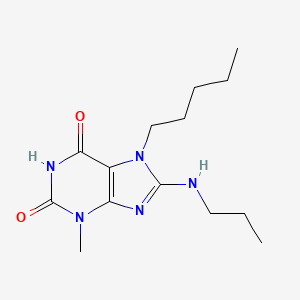

This compound belongs to the xanthine derivatives, a class of purine-based molecules with diverse pharmacological activities. Structurally, it features a 3-methyl group at position 3, a pentyl chain at position 7, and a propylamino substituent at position 8. These modifications influence its physicochemical properties and biological interactions, such as receptor binding affinity and metabolic stability.

Properties

IUPAC Name |

3-methyl-7-pentyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECAYNQLIZQYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of appropriate purine derivatives with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different research applications .

Scientific Research Applications

3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other purine derivatives.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A. These interactions result in significant analgesic and anti-inflammatory activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 7 and 8

The target compound’s pentyl chain at position 7 and propylamino group at position 8 distinguish it from other analogs. Key comparisons include:

- Linagliptin’s butynyl group () confers rigidity and metabolic stability, critical for oral bioavailability .

- Position 8 Impact: The propylamino group (target) introduces a primary amine, enabling hydrogen bonding with biological targets. This contrasts with trifluoropropyl (, lipophilic/electron-withdrawing) or sulfonyl groups (, polar) . Linagliptin’s 3-aminopiperidin-1-yl group () enhances selectivity for DPP-4 via steric and electronic complementarity .

Biological Activity

3-Methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential pharmacological applications. This compound belongs to a class of molecules that may exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H23N5O2

- Molecular Weight : 293.36 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- Adenosine Receptor Modulation : The compound has shown affinity for adenosine receptors (particularly A2A), which play critical roles in various physiological processes including inflammation and neuroprotection.

- Inhibition of Phosphodiesterases (PDEs) : By inhibiting PDEs, this compound may increase intracellular cAMP levels, leading to enhanced cellular signaling pathways associated with cell survival and proliferation.

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties that could mitigate oxidative stress in cells.

Efficacy in Biological Systems

The efficacy of this compound has been evaluated in various in vitro and in vivo studies:

| Study Type | Model/System Used | Findings |

|---|---|---|

| In vitro | Human cancer cell lines | Induced apoptosis and inhibited cell proliferation at micromolar concentrations. |

| In vivo | Mouse model of neurodegeneration | Improved cognitive function and reduced markers of neuroinflammation. |

| In vitro | Primary neuronal cultures | Enhanced neuronal survival under oxidative stress conditions. |

Case Study 1: Anti-Cancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis confirmed an increase in sub-G1 phase cells post-treatment, indicating cell death.

Case Study 2: Neuroprotective Effects

A mouse model of Alzheimer’s disease demonstrated that administration of the compound led to decreased levels of amyloid-beta plaques and improved memory performance in behavioral tests. The neuroprotective effects were linked to the modulation of inflammatory cytokines and reduction of oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.